molecular formula C26H29N5O2S B2723738 N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-07-4

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2723738
CAS No.: 1114877-07-4
M. Wt: 475.61
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure features:

  • A cyclopentyl group at the carboxamide position (C8), contributing to steric bulk and lipophilicity.
  • A 2-methylbenzylthio substituent at position 1, introducing aromatic and sulfur-based reactivity.
  • A propyl chain at position 4, influencing conformational flexibility.
  • A 5-oxo moiety, critical for hydrogen-bonding interactions.

Properties

CAS No.

1114877-07-4

Molecular Formula

C26H29N5O2S

Molecular Weight

475.61

IUPAC Name

N-cyclopentyl-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H29N5O2S/c1-3-14-30-24(33)21-13-12-18(23(32)27-20-10-6-7-11-20)15-22(21)31-25(30)28-29-26(31)34-16-19-9-5-4-8-17(19)2/h4-5,8-9,12-13,15,20H,3,6-7,10-11,14,16H2,1-2H3,(H,27,32)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5C

solubility

not available

Origin of Product

United States

Biological Activity

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1114830-25-9) is a compound of significant interest due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activity based on available literature.

Structural Characteristics

The molecular formula of this compound is C26H29N5O2SC_{26}H_{29}N_{5}O_{2}S, with a molecular weight of approximately 475.6 g/mol. The structure features a fused ring system comprising a quinazoline and a triazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC26H29N5O2S
Molecular Weight475.6 g/mol
CAS Number1114830-25-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and quinazoline rings. The methods employed for synthesis often focus on optimizing yield and purity for biological testing.

Antiparasitic Activity

The triazoloquinazoline framework has been associated with antiparasitic effects. For example, related compounds have exhibited micromolar activity against protozoan parasites like Entamoeba histolytica and Trypanosoma cruzi, suggesting that N-cyclopentyl derivatives may also possess similar properties . The mechanism often involves inhibition of essential metabolic pathways in parasites.

Kinase Inhibition

Compounds with similar structural features have been evaluated as inhibitors of various kinases. For instance, some derivatives have been identified as potent inhibitors of CDK4/CYCLIN D1 and ARK5 kinases, which are crucial in cell cycle regulation and cancer progression . This suggests that N-cyclopentyl derivatives might also exhibit anticancer properties through kinase inhibition.

Case Studies

  • Antifungal Activity : A study demonstrated that triazole derivatives could inhibit fungal growth effectively at low concentrations. Compounds similar to N-cyclopentyl derivatives showed over 50% inhibition against certain fungal strains at concentrations as low as 25 μg/mL .
  • Antiparasitic Efficacy : Research on related triazole compounds revealed they could reduce parasite viability by over 60% in vitro after 72 hours of treatment at specified concentrations . This highlights the potential for N-cyclopentyl derivatives in treating parasitic infections.
  • Kinase Activity : A study focusing on triazolopyrimidinone derivatives found that these compounds inhibited specific kinases involved in tumor growth, suggesting a pathway for developing anticancer agents from similar structures .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Triazoloquinazoline Derivatives

Compound Name R4 R8 Thio Substituent (Position 1) Key Modifications
Target Compound (This Work) Propyl Cyclopentyl 2-Methylbenzylthio Enhanced lipophilicity
4-Benzyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide Benzyl Isopropyl None Aromatic bulk at R4
4-Benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-N-isopropyl... (Khyzhnyak, 2014) Benzyl Isopropyl Chloroacetamide-derived alkyl Polar aminoalkyl chain

Key Observations:

Benzyl-substituted derivatives (e.g., ) exhibit increased aromatic interactions but may suffer from oxidative metabolism .

Thio Substituent: The 2-methylbenzylthio group introduces sulfur-mediated hydrophobic interactions absent in non-thio analogs. This modification may enhance membrane permeability compared to oxygen-based substituents.

Carboxamide Variations: The cyclopentyl group at R8 increases lipophilicity (logP) relative to isopropyl or tert-butylamino groups, influencing blood-brain barrier penetration .

NMR-Based Structural Insights

Comparative NMR studies () reveal that substituent-induced chemical shift changes occur predominantly in regions A (positions 39–44) and B (positions 29–36) . For example:

  • The 2-methylbenzylthio group in the target compound causes downfield shifts in region A (δ 7.2–7.8 ppm) due to electron-withdrawing effects, contrasting with non-thio analogs .
  • Propyl vs. benzyl substitutions at R4 alter shielding in region B (δ 3.5–4.1 ppm), reflecting differences in local electron density .

Pharmacological Implications

  • Benzyl-substituted analogs () show moderate activity in enzyme inhibition assays, attributed to π-π stacking with target proteins.
  • Thio-containing derivatives may exhibit prolonged half-lives due to reduced susceptibility to esterase-mediated hydrolysis compared to oxygen analogs.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, including cyclization, thiolation, and carboxamide formation. Key steps include:

  • Introduction of the 2-methylbenzylthio group via thiolating agents (e.g., thiosemicarbazide) under controlled pH and temperature .
  • Cyclopentyl and propyl group incorporation through nucleophilic substitution or coupling reactions.
  • Final purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR and MS .

Q. What spectroscopic techniques confirm the compound’s structure?

Essential methods include:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing triazole and quinazoline ring systems .
  • IR Spectroscopy : Identifies functional groups (C=O at ~1700 cm⁻¹, C-S-C at ~600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., M⁺ peaks) and fragmentation patterns .

Q. What common impurities arise during synthesis, and how are they identified?

Impurities include unreacted intermediates, byproducts from side reactions (e.g., over-alkylation), or oxidation products. Identification methods:

  • TLC/HPLC : Monitors reaction progress and purity .
  • High-Resolution MS : Detects trace impurities via exact mass analysis .

Q. How should reaction conditions be controlled to ensure high yields?

Critical parameters:

  • Temperature : Optimized to avoid decomposition (e.g., 60–80°C for cyclization) .
  • pH : Adjusted to stabilize intermediates (e.g., basic conditions for thiolation) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity?

Microwave irradiation reduces reaction times (minutes vs. hours) and enhances selectivity by uniform heating. For example:

  • Faster Cyclization : Microwave conditions (100–150 W, 100°C) improve triazole ring formation .
  • Reduced Byproducts : Controlled energy input minimizes side reactions, increasing purity by ~15% compared to conventional methods .

Q. What strategies optimize the 2-methylbenzylthio substituent introduction?

Key approaches:

  • Thiolating Agents : Use of thiourea derivatives or Lawesson’s reagent for efficient sulfur transfer .
  • Catalysts : Pd-based catalysts enhance coupling efficiency with aryl halides .
  • Solvent Screening : DMF/DMSO mixtures improve reagent solubility and reaction kinetics .

Q. How does steric hindrance from the cyclopentyl group affect reactivity?

The bulky cyclopentyl group:

  • Slows Nucleophilic Attack : Reduces accessibility to the quinazoline core in further derivatization .
  • Influences Conformation : Alters molecular packing, as observed in crystallinity differences via XRD (unreported in evidence but inferred from similar compounds) .

Q. How can statistical Design of Experiments (DoE) optimize synthesis?

DoE identifies critical variables (e.g., molar ratios, temperature) and interactions:

  • Response Surface Methodology : Maximizes yield by modeling variables (e.g., 70°C, 1:1.2 reagent ratio) .
  • Fractional Factorial Designs : Screens multiple parameters efficiently, reducing experimental runs by 50% .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activities of similar compounds?

Factors causing variability:

  • Purity Differences : Impurities >5% can skew IC50 values; validate via HPLC .
  • Assay Conditions : Varying cell lines or incubation times impact results. Standardize protocols (e.g., 48-hour incubation) .
  • Structural Nuances : Minor substituent changes (e.g., methyl vs. propyl) alter binding affinities .

Q. Why do NMR chemical shifts vary across studies for triazoloquinazolines?

  • Solvent Effects : Deuterated DMSO vs. CDCl3 shifts proton signals (e.g., aromatic protons by ±0.2 ppm) .
  • pH-Dependent Tautomerism : Triazole ring protonation states affect peak splitting .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted methods for time-sensitive steps .
  • Characterization : Combine NMR, MS, and elemental analysis for unambiguous confirmation .
  • Data Reporting : Include solvent details and purity metrics to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.